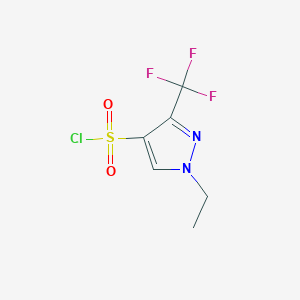

1-ethyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-3-(trifluoromethyl)pyrazole-4-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClF3N2O2S/c1-2-12-3-4(15(7,13)14)5(11-12)6(8,9)10/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYMRKWVJFUASFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C(F)(F)F)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClF3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. For instance, ethyl acetoacetate can react with hydrazine hydrate to form 1-ethyl-3-(trifluoromethyl)-1H-pyrazole.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Sulfonylation: The final step involves the introduction of the sulfonyl chloride group. This can be achieved by reacting the pyrazole derivative with chlorosulfonic acid or sulfuryl chloride under controlled conditions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Common reagents used in these reactions include amines, alcohols, thiols, and bases such as sodium hydroxide. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions.

Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity allows it to form stable sulfonamide, sulfonate, and sulfonothioate derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Physicochemical and Reactivity Comparison

Biological Activity

1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride (CAS: 1245823-61-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological potential.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with sulfonyl chlorides. The trifluoromethyl group enhances the compound's lipophilicity and biological activity. Various synthetic routes have been explored, including one-pot reactions and multi-step processes that yield high purity and yield rates.

Anti-inflammatory Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds related to this compound have shown promising results in inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway.

| Compound | IC50 (μM) | COX-1 Inhibition | COX-2 Inhibition |

|---|---|---|---|

| This compound | 0.034 | High | Very High |

| Celecoxib | 0.054 | Moderate | High |

The selectivity index for COX-2 over COX-1 indicates a favorable profile for reducing inflammation without significant gastrointestinal side effects, which is a common issue with traditional NSAIDs .

Antitumor Activity

The compound also exhibits antitumor properties. It has been evaluated against various cancer cell lines, demonstrating potent inhibition of lactate dehydrogenase (LDH), an enzyme critical for cancer metabolism. The inhibition of LDH leads to reduced glycolytic activity in cancer cells, making it a potential therapeutic target.

| Cell Line | Inhibition (%) |

|---|---|

| MiaPaCa2 (Pancreatic) | 85% |

| A673 (Sarcoma) | 78% |

These findings suggest that this compound could be developed as an effective agent in cancer therapy .

Case Studies

Case Study 1: Anti-inflammatory Effects

A series of experiments conducted on animal models demonstrated that the administration of pyrazole derivatives resulted in significant reductions in edema and inflammatory markers compared to control groups. The study highlighted the compound's ability to selectively inhibit COX-2 without affecting COX-1 significantly, thereby minimizing ulcerogenic risks .

Case Study 2: Antitumor Efficacy

In vitro studies using human cancer cell lines showed that treatment with the compound led to a marked decrease in cell viability and proliferation rates. The mechanism was linked to the inhibition of LDH activity, suggesting that targeting metabolic pathways could be a viable strategy for cancer treatment .

Q & A

Q. What are the common synthetic routes for 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride?

The synthesis typically involves sulfonation and chlorination of a pyrazole precursor. For example, analogous compounds like 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid are converted to sulfonyl chlorides using thionyl chloride (SOCl₂) under reflux conditions (90°C, 2 hours) . For the target compound, the ethyl-substituted pyrazole core may first undergo sulfonation, followed by chlorination. Key steps include:

- Sulfonation : Introducing the sulfonyl group via reaction with chlorosulfonic acid.

- Chlorination : Treating the sulfonic acid intermediate with SOCl₂ to form the sulfonyl chloride. Purity is ensured by repeated solvent evaporation (e.g., heptane/toluene mixtures) to remove excess reagents .

Q. What spectroscopic and crystallographic methods validate the structure of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substituent positions and electronic environments. For example, trifluoromethyl groups show distinct ¹⁹F NMR signals .

- X-ray Crystallography : Single-crystal analysis resolves bond angles and molecular conformation. Similar pyrazole sulfonates have been characterized with mean C–C bond lengths of 0.002–0.004 Å and R factors <0.05 .

- Mass Spectrometry : High-resolution MS confirms molecular weight (248.61 g/mol) and isotopic patterns .

Q. What safety protocols are recommended for handling this sulfonyl chloride?

- Ventilation : Use fume hoods to avoid inhalation of vapors or dust.

- Protective Gear : Nitrile gloves, goggles, and lab coats are mandatory.

- Storage : Keep in sealed containers in dry, cool areas away from oxidizers.

- Spill Management : Neutralize with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Temperature Control : Elevated temperatures (80–90°C) enhance chlorination efficiency but may degrade thermally sensitive groups. Lower temperatures (50°C) with extended reaction times (16 hours) are viable alternatives .

- Catalyst Screening : Copper salts (e.g., CuSO₄) accelerate click chemistry reactions in hybrid syntheses .

- Solvent Selection : Polar aprotic solvents (e.g., THF) improve solubility, while toluene aids in reagent removal .

| Condition | Example Parameters | Reference |

|---|---|---|

| Temperature | 90°C, 2 hours (SOCl₂ reaction) | |

| Catalyst | CuSO₄ (0.1 eq) in THF/water | |

| Solvent System | Toluene/heptane for purification |

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

- Comparative Analysis : Cross-reference with literature. For instance, trifluoromethyl groups in pyrazoles exhibit ¹⁹F NMR shifts near -60 ppm .

- Isotopic Labeling : Use deuterated solvents to distinguish solvent peaks from analyte signals.

- Dynamic Effects : Consider rotational barriers (e.g., sulfonyl group conformation) that may split signals .

Q. What strategies enable the design of multi-step syntheses incorporating this sulfonyl chloride?

- Modular Approaches : Use the sulfonyl chloride as a reactive intermediate for nucleophilic substitution (e.g., forming sulfonamides or esters). For example:

Step 1 : Synthesize 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonic acid.

Step 2 : Chlorinate with SOCl₂.

Step 3 : Couple with amines/alcohols to generate derivatives .

- Hybrid Scaffolds : Combine with triazoles or indazoles via click chemistry, as demonstrated for similar pyrazole-triazole hybrids .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

- DFT Calculations : Model transition states for sulfonation and chlorination steps to identify energy barriers.

- Docking Studies : Predict binding affinities if the compound is used in enzyme inhibition studies.

- SAR Analysis : Relate substituent effects (e.g., ethyl vs. methyl groups) to reactivity trends .

Key Considerations for Experimental Design

- Contradiction Analysis : If yields vary between batches, assess moisture sensitivity of SOCl₂ or trace metal contamination .

- Scale-Up Challenges : Replace column chromatography with recrystallization for large-scale purification (e.g., using ethanol/water mixtures) .

- Ecological Impact : Follow waste disposal guidelines for halogenated byproducts to minimize environmental hazards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.